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Ethyl 4-propylpyridine-2-carboxylate

Catalog No.
S14908583
CAS No.
99985-98-5
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-propylpyridine-2-carboxylate

CAS Number

99985-98-5

Product Name

Ethyl 4-propylpyridine-2-carboxylate

IUPAC Name

ethyl 4-propylpyridine-2-carboxylate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h6-8H,3-5H2,1-2H3

InChI Key

FXELLUFHTZGPIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(=O)OCC

Ethyl 4-propylpyridine-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a member of the pyridine family, characterized by a pyridine ring substituted with an ethyl ester group and a propyl group at the fourth position. This compound exhibits properties typical of pyridine derivatives, including basicity and the ability to participate in various

, including:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-propylpyridine-2-carboxylic acid and ethanol.
  • Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents, converting the carboxylate into a primary alcohol.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several methods have been developed for synthesizing ethyl 4-propylpyridine-2-carboxylate:

  • Alkylation of Pyridine Derivatives: This method involves the alkylation of 4-pyridinecarboxylic acid with propyl bromide followed by esterification with ethanol.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between appropriate aldehydes or ketones and pyridine derivatives in the presence of acid catalysts.
  • Direct Esterification: Direct esterification of 4-propylpyridine-2-carboxylic acid with ethanol using acid catalysts is another viable method .

Ethyl 4-propylpyridine-2-carboxylate is primarily used in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of various drugs and therapeutic agents due to its potential biological activity.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals or pesticides.
  • Flavoring Agents: Compounds in the pyridine family are sometimes utilized in food flavoring due to their aromatic properties.

Interaction studies involving ethyl 4-propylpyridine-2-carboxylate focus on its reactivity with biological molecules. Research has shown that similar compounds can interact with enzymes and receptors, potentially leading to changes in biological activity. These interactions can be explored through:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific biological targets.
  • Metabolic Pathway Analysis: Understanding how it affects metabolic processes within organisms.

Ethyl 4-propylpyridine-2-carboxylate shares structural similarities with several other compounds in the pyridine family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Ethyl 4-methylpyridine-2-carboxylateMethyl group at position 4Higher volatility than 4-propyl variant
Ethyl 3-propylpyridine-2-carboxylatePropyl group at position 3Different reactivity profile
Ethyl 2-propylpyridine-3-carboxylatePropyl group at position 2Distinct biological activity
Ethyl 4-isopropylpyridine-2-carboxylateIsopropyl group at position 4Increased steric hindrance

The uniqueness of ethyl 4-propylpyridine-2-carboxylate lies in its specific substitution pattern on the pyridine ring, influencing its reactivity and potential applications compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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